TMR cadaverine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

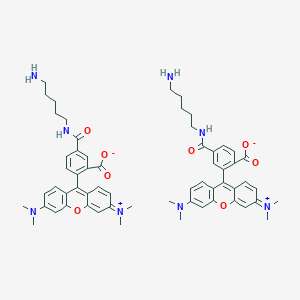

TMR cadaverine, also known as tetramethylrhodamine cadaverine, is a fluorescent compound used extensively in biochemical and biotechnological applications. It is a derivative of cadaverine, a naturally occurring polyamine with the chemical formula C5H14N2. Cadaverine itself is a colorless, viscous liquid with a distinctive odor, formed by the bacterial decarboxylation of lysine .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of TMR cadaverine involves the conjugation of cadaverine with tetramethylrhodamine (TMR). The process typically includes the following steps:

Activation of TMR: Tetramethylrhodamine is activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form an NHS ester.

Conjugation: The activated TMR is then reacted with cadaverine in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of cadaverine and TMR are synthesized or procured.

Reaction Optimization: Reaction conditions are optimized for maximum yield and purity, including temperature control, solvent selection, and reaction time.

Purification: The product is purified using techniques such as chromatography to remove any unreacted starting materials and by-products.

化学反応の分析

Types of Reactions

TMR cadaverine undergoes various chemical reactions, including:

Substitution Reactions: The primary amine groups in cadaverine can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the amine groups.

Conjugation Reactions: This compound can form conjugates with other biomolecules through its amine groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents such as sodium borohydride are used for reduction reactions.

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, which can be used in further biochemical applications .

科学的研究の応用

TMR cadaverine has a wide range of applications in scientific research, including:

Fluorescent Labeling: It is used as a fluorescent probe for labeling proteins, nucleic acids, and other biomolecules.

Cell Imaging: this compound is employed in live-cell imaging to study cellular processes and structures.

Bioconjugation: It is used to create bioconjugates for studying protein-protein interactions and enzyme activities.

Medical Diagnostics: This compound is used in diagnostic assays to detect specific biomolecules and pathogens.

作用機序

The mechanism of action of TMR cadaverine involves its ability to form covalent bonds with target biomolecules through its amine groups. This allows it to act as a fluorescent tag, enabling the visualization and tracking of the labeled molecules. The fluorescence of this compound is due to the tetramethylrhodamine moiety, which absorbs light at a specific wavelength and emits light at a longer wavelength .

類似化合物との比較

Similar Compounds

Putrescine: Another naturally occurring polyamine with similar chemical properties.

Spermidine: A polyamine with three amine groups, used in similar biochemical applications.

Spermine: A polyamine with four amine groups, also used in biochemical research.

Uniqueness

TMR cadaverine is unique due to its fluorescent properties, which make it particularly useful for imaging and diagnostic applications. Unlike other polyamines, the conjugation with tetramethylrhodamine provides this compound with distinct optical properties, enhancing its utility in various scientific fields .

生物活性

TMR cadaverine, chemically known as 5-(and-6)-((N-(5-aminopentyl)amino)carbonyl)tetramethylrhodamine, is a fluorescent compound that has garnered attention for its diverse biological activities. This article explores its biological properties, applications in research, and implications in various fields.

- Molecular Formula : C₃₀H₃₄N₄O₄

- Molecular Weight : 514.62 g/mol

- Fluorescence Properties : Exhibits bright orange fluorescence with an excitation wavelength of 544 nm and an emission wavelength of 571 nm, making it suitable for various biological assays and imaging techniques .

Biological Activities

- Protein Labeling and Imaging

-

Regulation of Biotin Synthesis

- Recent studies have shown that cadaverine can inhibit biotin biosynthesis in plants, specifically in Arabidopsis thaliana. This inhibition affects primary root growth by altering the enzymatic activity of key components in the biotin synthesis pathway (BIO3-BIO1). The presence of cadaverine leads to decreased biotin levels, which are critical for fatty acid synthesis and overall plant metabolism .

- Fluorescent Labeling Techniques

Study on Root Growth Inhibition

A study conducted by Liu et al. (2021) demonstrated that cadaverine treatment resulted in significant inhibition of root growth in Arabidopsis thaliana. The researchers found that this effect could be rescued by supplementing biotin, indicating a direct relationship between cadaverine levels and biotin synthesis pathways .

| Treatment | Root Length (cm) | Biotin Supplemented (Yes/No) |

|---|---|---|

| Control | 10.5 | No |

| Cadaverine | 6.2 | No |

| Cadaverine | 9.8 | Yes |

Application in Proteomics

In a proteomic study, this compound was utilized to label cysteine-containing proteins selectively. The results indicated high specificity even at elevated dye concentrations, confirming its potential as a reliable tool for protein analysis .

特性

IUPAC Name |

4-(5-aminopentylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;5-(5-aminopentylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C30H34N4O4/c1-33(2)20-9-12-23-26(17-20)38-27-18-21(34(3)4)10-13-24(27)28(23)25-16-19(8-11-22(25)30(36)37)29(35)32-15-7-5-6-14-31;1-33(2)20-9-12-23-26(17-20)38-27-18-21(34(3)4)10-13-24(27)28(23)22-11-8-19(16-25(22)30(36)37)29(35)32-15-7-5-6-14-31/h2*8-13,16-18H,5-7,14-15,31H2,1-4H3,(H-,32,35,36,37) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHTKKMBMBAQBKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCCCCN)C(=O)[O-].CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NCCCCCN)C(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H68N8O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1029.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How specific is BODIPY TMR cadaverine IA for cysteine residues in proteins?

A1: The research indicates that BODIPY this compound IA exhibits high specificity for cysteine residues. [] This means it primarily reacts with cysteine and shows minimal non-specific labeling, even when present in high concentrations relative to thiol groups. This makes it a valuable tool for researchers aiming to specifically label cysteine residues in proteins for various proteomic applications.

Q2: Does BODIPY this compound IA affect the isoelectric point (pI) of proteins after labeling?

A2: The study found minimal impact of BODIPY this compound IA on the pI of standard proteins. [] This is an important consideration as significant pI changes could interfere with techniques like 2D gel electrophoresis, which separate proteins based on both their pI and molecular weight.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。